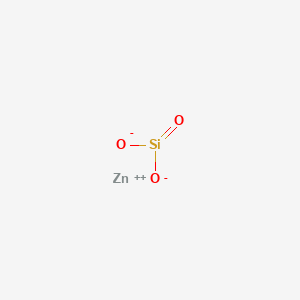
ZINC METASILICATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZINC METASILICATE, also known as zinc silicate, is a compound that combines zinc and silicic acid. It is commonly found in nature as the mineral willemite. This compound is known for its unique properties, including its ability to fluoresce under ultraviolet light, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: ZINC METASILICATE can be synthesized through several methods. One common method involves the reaction of zinc oxide with silicic acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{ZnO} + \text{H}_4\text{SiO}_4 \rightarrow \text{Zn}_2\text{SiO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, silicic acid, zinc salt is often produced through a precipitation method. This involves dissolving zinc salts, such as zinc sulfate, in water and then adding a solution of sodium silicate. The resulting precipitate is filtered, washed, and dried to obtain the final product. The reaction can be represented as: [ \text{ZnSO}_4 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Zn}_2\text{SiO}_4 + \text{Na}_2\text{SO}_4 ]
化学反応の分析
Acid-Base Reactivity
Zinc metasilicate demonstrates amphoteric behavior:
A. Acid Decomposition
In HCl solutions:
ZnSiO3+2HCl→ZnCl2+H2SiO3
This reaction liberates silicic acid while dissolving the zinc component5 .
B. Alkaline Stability
Under strong alkaline conditions (pH 14-15), zincate-silicate complexes form:
[ HO 3Zn{ SiO3 3}]7−
NMR studies confirm rapid Si exchange between free and Zn-bound sites .
Structural Evolution
Reaction parameters critically influence product morphology:
| Parameter | Effect on Structure | Source |
|---|---|---|
| Aging Time ↑ | Increased crystallinity | |
| Temperature ↑ | Larger particle size | |
| Zn²⁺ Concentration | Determines deposition rate |
In situ SEM reveals three-stage growth:
Reaction Kinetics
Key kinetic factors:
科学的研究の応用
ZINC METASILICATE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Studied for its potential role in biological systems, particularly in bone formation and repair.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive glasses for bone regeneration.
Industry: Utilized in the production of phosphorescent materials, ceramics, and as a corrosion-resistant coating.
作用機序
The mechanism by which silicic acid, zinc salt exerts its effects is primarily through its interaction with biological molecules and its ability to form stable complexes. In biological systems, it can interact with proteins and enzymes, influencing their activity and stability. In industrial applications, its ability to form a protective layer on surfaces helps prevent corrosion and degradation.
類似化合物との比較
Zinc oxide (ZnO): A widely used compound with similar properties but lacks the silicate component.
Silicon dioxide (SiO2): Another similar compound, primarily used for its silica content.
Zinc sulfate (ZnSO4): A zinc compound used in various applications but does not contain silicic acid.
Uniqueness: ZINC METASILICATE is unique due to its combination of zinc and silicic acid, providing properties from both components. This makes it particularly useful in applications requiring both zinc’s reactivity and silicic acid’s stability.
特性
CAS番号 |
11126-29-7 |
|---|---|
分子式 |
O3SiZn |
分子量 |
141.5 g/mol |
IUPAC名 |
zinc;dioxido(oxo)silane |
InChI |
InChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2 |
InChIキー |
XSMMCTCMFDWXIX-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Zn+2] |
正規SMILES |
[O-][Si](=O)[O-].[Zn+2] |
Key on ui other cas no. |
13814-85-2 13597-65-4 11126-29-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















